

# NMR Spectral Analysis of 3-Bromopyridine-2-carboxylic Acid: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral features of **3-bromopyridine-2-carboxylic acid**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this analysis is based on a comparative study of structurally related molecules. The presented data will aid researchers in the identification, characterization, and quality control of **3-bromopyridine-2-carboxylic acid** and its derivatives.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The chemical shifts for **3-bromopyridine-2-carboxylic acid** are predicted based on the known spectral data of analogous compounds, including 3-aminopyridine-2-carboxylic acid, 3-bromopyridine, and various other substituted pyridine-2-carboxylic acids. The electronegativity of the bromine atom and the carboxylic acid group, along with the electronic effects within the pyridine ring, are the primary factors influencing the predicted chemical shifts.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **3-Bromopyridine-2-carboxylic Acid**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-4	8.20 - 8.40	dd	J_H4-H5 $\approx$ 7.5-8.5, J_H4-H6 $\approx$ 1.5-2.0	Downfield shift due to proximity to the carboxylic acid and deshielding by the nitrogen atom.
H-5	7.40 - 7.60	dd	J_H5-H4 $\approx$ 7.5-8.5, J_H5-H6 $\approx$ 4.5-5.5	Influenced by both the bromine at C3 and the adjacent protons.
H-6	8.60 - 8.80	dd	J_H6-H5 $\approx$ 4.5-5.5, J_H6-H4 $\approx$ 1.5-2.0	Most downfield aromatic proton due to the strong deshielding effect of the adjacent nitrogen atom.
COOH	10.0 - 13.0	br s	-	Broad singlet, chemical shift is highly dependent on solvent and concentration.

dd: doublet of doublets, br s: broad singlet

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **3-Bromopyridine-2-carboxylic Acid**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C-2	165.0 - 170.0	Carboxylic acid carbon, expected to be significantly downfield.
C-3	120.0 - 125.0	Carbon bearing the bromine atom.
C-4	140.0 - 145.0	Deshielded by the adjacent nitrogen and carboxylic acid group.
C-5	125.0 - 130.0	Influenced by the adjacent bromine and nitrogen atoms.
C-6	150.0 - 155.0	Most downfield aromatic carbon due to direct attachment to nitrogen.
COOH	168.0 - 172.0	Carbonyl carbon of the carboxylic acid.

## Comparative Spectral Data of Related Compounds

To support the predicted values, the experimental NMR data for several structurally similar compounds are presented below. These comparisons highlight the expected influence of the bromine and carboxylic acid substituents on the pyridine ring.

Table 3:  $^1\text{H}$  NMR Chemical Shift Comparison of Related Pyridine Derivatives

Compound	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	Solvent
3-Bromopyridine-2-carboxylic acid (Predicted)	8.20 - 8.40	7.40 - 7.60	8.60 - 8.80	DMSO-d <sub>6</sub>
3-Aminopyridine-2-carboxylic acid	7.65 (d, J=2.1 Hz)	7.20 (d, J=2.1 Hz)	-	DMSO-d <sub>6</sub>
3-Bromopyridine	8.18 (ddd)	7.72 (ddd)	8.79 (dd)	DMSO
4-Bromopyridine-2-carboxylic acid	-	7.90 (d)	8.55 (s)	Not specified

Table 4: <sup>13</sup>C NMR Chemical Shift Comparison of Related Pyridine Derivatives

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	COOH (ppm)	Solvent
3-Bromopyridine-2-carboxylic acid (Predicted)	165.0 - 170.0	120.0 - 125.0	140.0 - 145.0	125.0 - 130.0	150.0 - 155.0	168.0 - 172.0	DMSO-d <sub>6</sub>
3-Bromo-2-chloropyridine	147.8	123.1	140.2	128.4	151.2	-	Not specified

## Experimental Protocols

Standard NMR spectroscopic techniques are employed for the analysis of pyridine carboxylic acids.

<sup>1</sup>H NMR Spectroscopy:

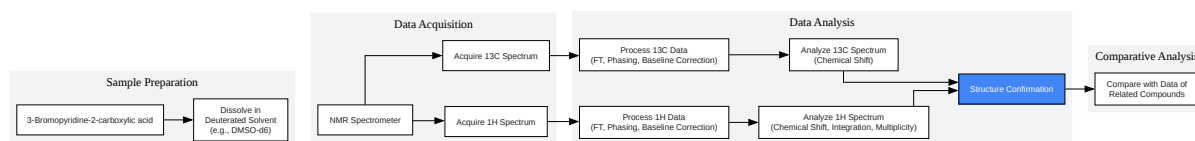
- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton.
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Parameters:
  - Number of scans: 16-64
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: 0-15 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

#### <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: 20-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent.
- Instrument: A 75 MHz or higher field NMR spectrometer.
- Parameters:
  - Proton-decoupled experiment.
  - Number of scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0-200 ppm.
- Reference: TMS at 0.00 ppm or the solvent carbon signals.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of **3-bromopyridine-2-carboxylic acid**.



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### NMR Spectral Analysis Workflow

This comprehensive guide, based on predictive analysis and comparison with known compounds, serves as a valuable resource for the spectral characterization of **3-bromopyridine-2-carboxylic acid**. Researchers are encouraged to acquire experimental data for this compound to further validate and refine these predictions.

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